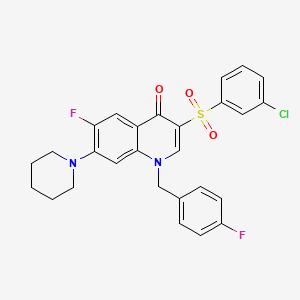
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about the compound’s role or function, if known.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and any interesting structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes. It would include the reaction conditions, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Antibacterial Activity
Research has demonstrated the synthesis and evaluation of similar quinoline and sulfonamide derivatives for antibacterial activity. These compounds, such as tetracyclic quinolone antibacterials, have shown potent activity against both Gram-positive and Gram-negative bacteria. The structural modifications, like the introduction of piperidinyl groups, significantly influence their antibacterial efficacy. This suggests that our compound of interest could also possess antibacterial properties due to its structural features (Taguchi et al., 1992).
Anticancer Activities
Sulfonamide derivatives, including those with quinolinone structures, have been synthesized and evaluated for their anticancer activities. The activation of apoptotic genes and the induction of cancer cell death through mechanisms such as p38/ERK phosphorylation activation have been observed. This indicates the potential research application of our compound in exploring new anticancer therapies (Cumaoğlu et al., 2015).
Synthesis Techniques and Reactivity
Studies on the synthesis techniques and the reactivity of related compounds provide insights into the chemical behavior and potential modifications of the compound . For instance, the synthesis of quinoline derivatives through microwave-assisted techniques or other novel synthetic routes highlights the compound's versatility and potential for modification to enhance its biological activities (Karaman et al., 2016).
Potential Applications in Alzheimer’s Disease Treatment
Research into the synthesis of quinoxaline and oxadiazole derivatives, including those with piperidine and sulfonamide groups, suggests potential applications in the treatment of Alzheimer’s disease. These compounds have been evaluated for enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer’s disease treatment, indicating that similar compounds could be explored for their therapeutic potential in neurodegenerative diseases (Rehman et al., 2018).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. It might include information about the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions. It might include suggestions for further studies to better understand the compound’s properties, uses, or effects.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. This is a complex task that requires specialized knowledge and expertise.
properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClF2N2O3S/c28-19-5-4-6-21(13-19)36(34,35)26-17-32(16-18-7-9-20(29)10-8-18)24-15-25(31-11-2-1-3-12-31)23(30)14-22(24)27(26)33/h4-10,13-15,17H,1-3,11-12,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUMMTBWCDUATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

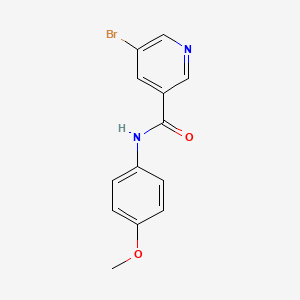
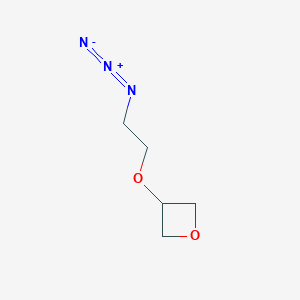
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2842861.png)
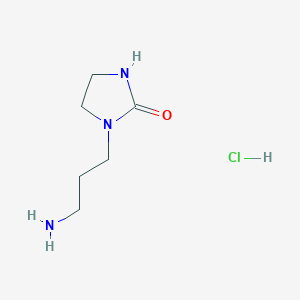
![2-[(6-Methylsulfonylpyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B2842863.png)
![5-(4-Bromophenyl)-4-(4-(3,4-dichlorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2842864.png)
![5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2842866.png)
![N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2842868.png)
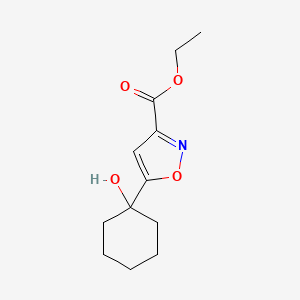
![6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2842872.png)
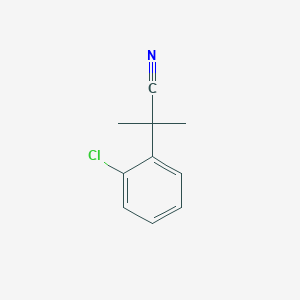
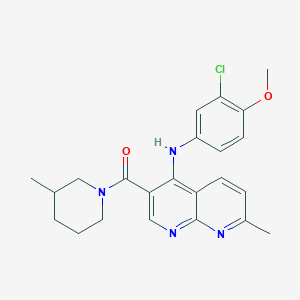
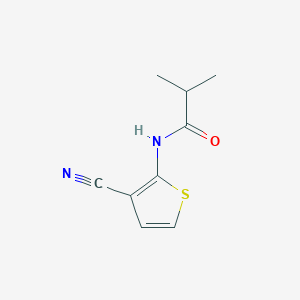
![N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842877.png)